Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Physicochemical profiling Medicinal chemistry building blocks Fragment-based drug design

Researchers requiring ortho-fluorinated oxadiazole building blocks for fragment-based screening often face limited HBA diversity per heavy atom. Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 68496-86-6) addresses this gap with 6 hydrogen-bond acceptor sites-one more than non-fluorinated or para-fluoro analogs-enabling orthogonal non-covalent interactions inaccessible to isomers. • ≥98% purity, solid (mp 59-64°C); integrates into automated compound-management systems without on-deck purification. • Ethyl ester enables transesterification, aminolysis, and hydrolysis-transformations blocked in the free acid form (CAS 944907-20-4). • GHS07-classified irritant; store 2-8°C sealed under dry conditions. Ships at ambient temperature.

Molecular Formula C11H9FN2O3
Molecular Weight 236.202
CAS No. 68496-86-6
Cat. No. B2628958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS68496-86-6
Molecular FormulaC11H9FN2O3
Molecular Weight236.202
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CC=CC=C2F
InChIInChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3
InChIKeyPNOMDHXPRHUTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 68496-86-6): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 68496-86-6) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class. It carries an ethyl ester at position 2 and an ortho-fluorine-substituted phenyl ring at position 5 of the oxadiazole core, yielding a molecular formula of C₁₁H₉FN₂O₃ and a molecular weight of 236.20 g/mol [1]. The compound is a solid with a reported melting point of 59–64 °C, shows a computed XLogP3-AA of 2.1, and presents 6 hydrogen-bond acceptor sites—one more than its unsubstituted-phenyl analog—due to the ortho-fluorine atom [1]. It is supplied for research and further manufacturing use at purities of ≥97–98% .

Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate: Why In-Class Analogs Cannot Be Interchanged


Substituting a non-fluorinated or para-fluorinated analog for the ortho-fluorinated ethyl ester is unsupported because the ortho-fluorine directly alters the hydrogen-bonding landscape and conformational profile of the molecule. The target compound exhibits 6 hydrogen-bond acceptor sites compared with 5 for the unsubstituted phenyl analog (CAS 16691-25-1) and the para-fluoro isomer (CAS 950259-82-2) [1][2]. This difference arises specifically from the ortho-fluorine atom, which is sterically and electronically positioned to engage in orthogonal non-covalent interactions that a para-fluoro or unsubstituted ring cannot replicate. The ethyl ester further distinguishes the compound from the free carboxylic acid (CAS 944907-20-4), altering lipophilicity by approximately 1 logP unit and enabling downstream ester-specific transformations that are blocked in the acid form [1]. These structural distinctions are not cosmetic; they directly control the compound's behavior in fragment-based library design, late-stage functionalization, and scaffold-hopping campaigns.

Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Hydrogen-Bond Acceptor Count: Ortho-Fluorine Adds One Acceptor Site Relative to Unsubstituted and Para-Fluoro Analogs

The ortho-fluorine atom on the 5-phenyl ring increases the total hydrogen-bond acceptor (HBA) count to 6, compared with 5 for both the unsubstituted phenyl analog (ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, CAS 16691-25-1) and the para-fluoro isomer (ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, CAS 950259-82-2) [1]. The extra HBA site originates from the ortho-fluorine, which is geometrically positioned to participate in interactions that meta- or para-substituents cannot. This difference is captured by computer-based HBA counting algorithms (Cactvs 3.4.8.18) and affects predicted binding-mode diversity in computational docking screens [1][2].

Physicochemical profiling Medicinal chemistry building blocks Fragment-based drug design

Lipophilicity (XLogP3-AA): Ortho-Fluoro Substitution Raises logP by ~0.8 Units vs. the Non-Fluorinated Phenyl Analog

The computed XLogP3-AA of the target compound is 2.1, compared with 1.31 for the non-fluorinated phenyl analog (measured logP reported as 1.311) [1][2]. The ~0.8 logP increase corresponds to an approximately 6.3-fold enhancement in octanol-water partition coefficient, directly attributable to the ortho-fluorine substituent. The para-fluoro isomer exhibits the same computed XLogP3-AA (2.1) as the ortho-isomer; however, the ortho-fluorine introduces a steric component that alters the conformational energy landscape of the 5-phenyl ring relative to the oxadiazole core—a difference not captured by logP alone but reflected in the distinct dihedral angle preferences and electrostatic potential surfaces .

Lipophilicity optimization ADME prediction Scaffold hopping

Thermal Behavior: Ortho-Fluoro Analogue Melts ~5–11 °C Lower than the Non-Fluorinated Phenyl Analog

The target compound melts at 59–64 °C (experimental, Fluorochem) , whereas the non-fluorinated phenyl analog (CAS 16691-25-1) melts at 69–71 °C (experimental) [1]. The 5–11 °C depression in melting point induced by ortho-fluorine substitution is consistent with disruption of crystal lattice packing by the electronegative fluorine atom, which alters both molecular shape and intermolecular interaction geometry. The para-fluoro isomer lacks a publicly available experimental melting point, limiting direct regioisomeric comparison for this endpoint.

Solid-state characterization Formulation pre-screening Crystallinity assessment

Purity and Supplier Differentiation: ≥98% Assay with Defined Storage and Hazard Classification

Commercially, the target compound is available at ≥98% purity (Leyan, ChemScene) to 97% (Chemenu) . This compares with a typical 95% purity specification for the widely cataloged unsubstituted phenyl analog (Enamine, AKSci) . The target compound requires sealed, dry storage at 2–8 °C and carries GHS07 hazard classification (H315, H319, H335: skin/eye/respiratory irritation) . The higher purity specification reduces the need for pre-use purification in parallel synthesis workflows, while defined storage and hazard profiles enable compliant handling in automated compound-management systems.

Chemical procurement Quality control Laboratory safety

Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate: Evidence-Backed Application Scenarios for Procurement and Use


Fragment Library Design Requiring Ortho-Fluorinated Hydrogen-Bond Acceptor Diversity

The target compound’s 6 hydrogen-bond acceptor sites—one more than the non-fluorinated or para-fluoro analogs—make it a differentiated entry in fragment-screening libraries where maximizing HBA diversity per heavy atom count is a design objective. Its computed XLogP3-AA of 2.1 positions it within the 'lead-like' lipophilicity range preferred for fragment-to-lead optimization .

Ester-Based Late-Stage Functionalization and Prodrug Synthesis

The ethyl ester handle enables direct participation in transesterification, aminolysis, and hydrolysis reactions that are not accessible with the free carboxylic acid analog (CAS 944907-20-4). This makes the compound a superior starting point for synthesizing amide, hydrazide, or heterocycle-extended derivatives where the oxadiazole-ester linkage is preserved during scaffold elaboration .

Automated Parallel Synthesis with Stringent Purity and Storage Requirements

With commercial purity ≥98% and defined cold-storage conditions (2–8 °C, sealed, dry), this compound integrates into automated compound-management systems without the need for on-deck purification. Its GHS07-classified irritancy profile is fully characterized, supporting compliant high-throughput experimentation in medicinal chemistry and agrochemical discovery settings .

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